molecular formula C10H10ClFO B8680618 3-Chloro-1-(4-fluorophenyl)-2-methylpropan-1-one CAS No. 58472-46-1

3-Chloro-1-(4-fluorophenyl)-2-methylpropan-1-one

Cat. No. B8680618
Key on ui cas rn: 58472-46-1
M. Wt: 200.64 g/mol
InChI Key: QHOOFLZXXFRSQL-UHFFFAOYSA-N
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Patent
US03944600

Procedure details

To a slurry of 22.7 g. (0.17 mole) of anhydrous aluminum chloride and 9.6 g. (0.10 mole) of fluorobenzene is added 14.1 g. (0.10 mole) of β-chloroisobutyrylchloride over 30 minutes at 20°-25°C. The mixture is aged for 30 minutes at 20°-25°C and then quenched in ice. The product is extracted into hexane. The hexane layer is dried over anhydrous sodium sulfate and concentrated in vacuo to give 3-chloro-4'-fluoro-2-methylpropiophenone.
Quantity
0.17 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
β-chloroisobutyrylchloride
Quantity
0.1 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Cl:12][CH2:13][CH:14]([CH3:18])[C:15](Cl)=[O:16]>>[Cl:12][CH2:13][CH:14]([CH3:18])[C:15]([C:9]1[CH:10]=[CH:11][C:6]([F:5])=[CH:7][CH:8]=1)=[O:16] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0.17 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
FC1=CC=CC=C1
Step Three
Name
β-chloroisobutyrylchloride
Quantity
0.1 mol
Type
reactant
Smiles
ClCC(C(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched in ice
EXTRACTION
Type
EXTRACTION
Details
The product is extracted into hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The hexane layer is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC(C(=O)C1=CC=C(C=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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